Enrofloxacin

Descripción

This compound is an antibiotic agent from the fluoroquinolone family produced by the Bayer Corporation. This compound is approved by the FDA for its veterinary use. Due to the identification of fluoroquinolone-resistant strains of Campylobacter, in September 2005, the FDA withdrew the approval of this compound for its use in water to treat flocks of poultry.

This compound is a small molecule drug with a maximum clinical trial phase of II.

A fluoroquinolone antibacterial and antimycoplasma agent that is used in veterinary practice.

See also: Ciprofloxacin (related); Ofloxacin (related); Norfloxacin (related) ... View More ...

Propiedades

IUPAC Name |

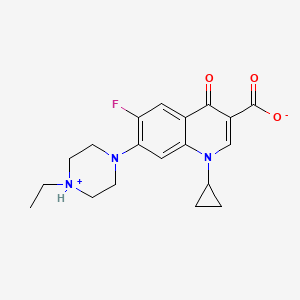

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045619 | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>53.9 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in water @ pH 7 | |

| Record name | SID855596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

93106-60-6 | |

| Record name | Enrofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93106-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enrofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enrofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DX3XEK1BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-221 °C, 219 - 221 °C | |

| Record name | ENROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enrofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029861 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enrofloxacin's Mechanism of Action Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a second-generation fluoroquinolone antibiotic, is a critical therapeutic agent in veterinary medicine for combating infections caused by a wide spectrum of gram-negative bacteria. Its potent bactericidal activity stems from a highly specific mechanism of action that targets the essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and methodologies used to characterize the efficacy of this compound against these challenging pathogens.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effects by inhibiting two vital type II topoisomerases in gram-negative bacteria: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.

1. DNA Gyrase (Topoisomerase II): The Primary Target in Gram-Negative Bacteria

DNA gyrase is a unique enzyme found in bacteria that introduces negative supercoils into the DNA, a process essential for compacting the bacterial chromosome and facilitating the initiation of DNA replication. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. This compound's primary mode of action involves binding to the DNA-gyrase complex.[2] This binding stabilizes the transient double-strand DNA breaks created by the enzyme, forming a drug-enzyme-DNA complex. This complex physically obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[2][3]

2. Topoisomerase IV: A Secondary but Significant Target

Topoisomerase IV, another type II topoisomerase, is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. While DNA gyrase is the principal target of this compound in most gram-negative species, topoisomerase IV also serves as a secondary target.[4] Inhibition of topoisomerase IV by this compound prevents the separation of interlinked chromosomes, leading to a failure in cell division.

The dual-targeting nature of this compound is a key contributor to its potent bactericidal activity and can help to mitigate the rapid development of resistance that might occur if only a single target were involved.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound in a gram-negative bacterial cell.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound is quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) against purified enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.008 - >32 | 0.05 - 0.25 | 16.21 |

| Salmonella enterica | 0.06 - 8 | 0.25 - 0.5 | - |

| Pseudomonas aeruginosa | 0.5 - >4 | - | - |

| Klebsiella pneumoniae | 0.047 - 64 | - | - |

Note: MIC values can vary significantly between different strains and are influenced by the presence of resistance mechanisms.

Table 2: 50% Inhibitory Concentration (IC50) of Fluoroquinolones against Purified Bacterial Topoisomerases

| Fluoroquinolone | Bacterial Species | Enzyme | IC50 (µg/mL) |

| Levofloxacin | E. coli | DNA Gyrase | 2.50 ± 0.14 |

| Ciprofloxacin | S. aureus | DNA Gyrase | >100 |

| Ciprofloxacin | S. aureus | Topoisomerase IV | 2.5 |

| Sitafloxacin | E. faecalis | DNA Gyrase | 1.38 |

| Sitafloxacin | E. faecalis | Topoisomerase IV | 1.42 |

Note: Data for this compound-specific IC50 values against purified gram-negative topoisomerases is limited in publicly available literature. The data presented for other fluoroquinolones provides a comparative context for the class of antibiotics.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of bacteria to this compound are crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Methodology:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound incorporated into Mueller-Hinton agar.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only a few tiny colonies.

Experimental Workflow for Antimicrobial Susceptibility Testing

Mechanisms of Resistance to this compound

The emergence of resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance in gram-negative bacteria involve alterations in the drug targets and reduced intracellular drug accumulation.

1. Target Site Mutations:

The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the amino acid sequence of the DNA gyrase and topoisomerase IV subunits, respectively, leading to a reduced binding affinity of this compound to its targets.

2. Reduced Intracellular Accumulation:

-

Efflux Pumps: Gram-negative bacteria can actively transport this compound out of the cell using multidrug resistance (MDR) efflux pumps. Overexpression of these pumps reduces the intracellular concentration of the antibiotic to sub-inhibitory levels.

-

Decreased Permeability: Mutations that alter the structure or expression of porin proteins in the outer membrane of gram-negative bacteria can decrease the influx of this compound into the cell.

Logical Relationship of Resistance Development

Conclusion

This compound remains a valuable antimicrobial agent against gram-negative bacterial infections due to its potent and specific mechanism of action targeting DNA gyrase and topoisomerase IV. A thorough understanding of its molecular interactions, the quantitative measures of its efficacy, and the mechanisms by which bacteria develop resistance is paramount for its judicious use and for the development of next-generation antimicrobials. The standardized experimental protocols outlined in this guide provide the foundation for consistent and reliable characterization of this compound's activity, aiding in the global effort to combat antimicrobial resistance.

References

- 1. This compound-The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on enteric Escherichia coli: Fitting a mathematical model to in vivo data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? | MDPI [mdpi.com]

- 4. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Enrofloxacin's Interaction with Bacterial DNA Gyrase and Topoisomerase IV: A Technical Guide

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely utilized in veterinary medicine, exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2][3] this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1] This technical guide provides an in-depth analysis of the molecular interactions between this compound and its target enzymes, presents quantitative data on enzyme inhibition, details key experimental protocols for studying these interactions, and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.

Mechanism of Action

This compound's primary targets, DNA gyrase and topoisomerase IV, are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits, which are homologous to GyrA and GyrB, respectively. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in most Gram-positive bacteria.

The bactericidal action of this compound is initiated by its non-covalent binding to the complex formed between the topoisomerase and bacterial DNA. This binding event stabilizes a transient intermediate in the enzyme's catalytic cycle, where the DNA is cleaved by the enzyme's active site tyrosine residues. This compound essentially acts as a molecular wedge, preventing the re-ligation of the cleaved DNA strands. The accumulation of these stalled cleavage complexes obstructs the progression of replication forks, leading to double-strand DNA breaks and the induction of the SOS response at low concentrations. At higher concentrations, this chromosomal fragmentation results in rapid bacterial cell death.

References

- 1. This compound—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Properties of Enrofloxacin: A Technical Guide

Enrofloxacin is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It possesses a broad spectrum of bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria, making it a crucial therapeutic agent in treating various animal infections.[1][3][4] This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, mechanism of action, and pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis

The most common and well-documented method for the synthesis of this compound involves the nucleophilic substitution reaction between 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and N-ethylpiperazine.

A general synthetic route is as follows:

-

Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with N-ethylpiperazine. This reaction is typically carried out in a suitable solvent, such as water or an alcohol (e.g., ethanol, isopropanol), and may be facilitated by a catalyst.

-

Catalyst: While the reaction can proceed without a catalyst, the use of catalysts like nano iron oxide on sulfonated zirconia has been reported to improve reaction efficiency.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specific duration, with the progress monitored by techniques like thin-layer chromatography (TLC).

-

Purification: Upon completion, the catalyst is removed, and the product is precipitated by cooling the reaction mixture. The resulting solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol or methanol to yield high-purity this compound.

An alternative production process involves the ethylation of ciprofloxacin. This method utilizes ciprofloxacin as the starting material and introduces an ethyl group to the piperazine ring.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on commonly cited laboratory-scale synthesis methods.

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

N-ethylpiperazine

-

Deionized water or ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Sodium hydroxide (for pH adjustment if necessary)

-

Ethanol (96%) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1 mmol of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in 5 mL of deionized water.

-

Add 1.5 mmol of N-ethylpiperazine to the suspension.

-

Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from 96% ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

Physicochemical Properties

This compound is a pale yellow crystalline solid. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂FN₃O₃ | |

| Molecular Weight | 359.39 g/mol | |

| Melting Point | 219-221 °C | |

| Solubility | Slightly soluble in water at pH 7. Soluble in methylene chloride and sodium hydroxide solution. Slightly soluble in methanol and acetonitrile. | |

| pKa | pKa1 ≈ 6.0, pKa2 ≈ 8.7 | |

| Log P (Octanol-Water Partition Coefficient) | -0.2 |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

The key steps in the mechanism of action are:

-

Enzyme Binding: this compound binds to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA.

-

Inhibition of DNA Ligation: This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break.

-

Induction of Cell Death: The accumulation of these DNA strand breaks disrupts essential cellular processes, leading to rapid bacterial cell death. The bactericidal activity of this compound is concentration-dependent.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Pharmacological Properties

Antibacterial Spectrum

This compound has a broad spectrum of activity against a wide variety of Gram-negative and Gram-positive bacteria. It is particularly effective against:

-

Gram-negative bacteria: Escherichia coli, Salmonella spp., Pasteurella spp., Klebsiella spp., Pseudomonas aeruginosa, Proteus spp., Enterobacter spp., Campylobacter spp., Shigella spp., Aeromonas spp., Haemophilus spp., Yersinia spp., Serratia spp., and Vibrio spp.

-

Gram-positive bacteria: Staphylococcus spp. (including some methicillin-resistant strains) and Streptococcus spp.

-

Other microorganisms: Mycoplasma spp. and Chlamydia trachomatis.

The minimum inhibitory concentrations (MICs) for some medically significant bacterial pathogens are presented below.

| Bacterial Pathogen | MIC Range (μg/mL) | Reference(s) |

| Escherichia coli | 0.022 - 0.03 | |

| Staphylococcus aureus | 0.0925 - 64 | |

| Pseudomonas aeruginosa | 0.05 |

Pharmacokinetics

The pharmacokinetic properties of this compound can vary depending on the animal species, age, and route of administration.

-

Absorption: this compound is generally well-absorbed after oral and parenteral administration in most species, with high bioavailability. However, oral bioavailability is lower in ruminants.

-

Distribution: It is widely distributed throughout the body and penetrates well into various tissues, with tissue concentrations often exceeding plasma concentrations.

-

Metabolism: this compound is partially metabolized in the liver to its active metabolite, ciprofloxacin, through de-ethylation.

-

Excretion: The primary route of excretion is through the kidneys via urine.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of this compound.

Caption: Workflow for a pharmacokinetic study.

Experimental Protocol: Determination of this compound in Plasma by HPLC

This protocol provides a general method for quantifying this compound concentrations in animal plasma.

Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Plasma samples from treated animals

-

Centrifuge

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v) adjusted to a specific pH (e.g., pH 3.0) with phosphoric acid. Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample, add 400 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject a portion into the HPLC system.

-

-

HPLC Analysis:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength of approximately 278 nm.

-

Inject the prepared standards and samples onto the column.

-

Record the chromatograms and determine the peak areas for this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.

Adverse Effects

While generally safe and effective, this compound can have some adverse effects. In young, growing animals, particularly dogs, it can cause cartilage damage. In cats, it has been associated with retinal toxicity, which can lead to blindness. Other potential side effects include gastrointestinal upset and central nervous system effects.

Conclusion

This compound remains a vital antibiotic in veterinary medicine due to its broad-spectrum bactericidal activity and favorable pharmacokinetic profile. A thorough understanding of its chemical synthesis, physicochemical properties, and mechanism of action is essential for its effective and safe use in clinical practice and for the development of new fluoroquinolone derivatives. Researchers and drug development professionals should continue to explore its potential while being mindful of its adverse effects and the growing concern of antibiotic resistance.

References

- 1. This compound—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Pharmacokinetics and Metabolism in Domestic Animal ...: Ingenta Connect [ingentaconnect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

In Vitro Pharmacodynamics of Enrofloxacin: A Technical Guide for Researchers

An in-depth exploration of the in vitro activity of enrofloxacin against key pathogenic bacteria, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacodynamic properties, experimental methodologies, and data interpretation.

This compound, a fluoroquinolone antibiotic developed exclusively for veterinary use, exhibits broad-spectrum activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] Understanding the in vitro pharmacodynamics of this compound is crucial for optimizing dosage regimens, minimizing the development of antimicrobial resistance, and ensuring clinical efficacy. This guide provides a detailed examination of key pharmacodynamic parameters, experimental protocols, and data interpretation.

Core Pharmacodynamic Parameters

The in vitro activity of an antimicrobial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Mutant Prevention Concentration (MPC). Time-kill kinetics provide further insight into the dynamic relationship between drug concentration and bacterial killing over time.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under standardized laboratory conditions.[3] It is a fundamental measure of an antibiotic's potency.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antibiotic that prevents the growth of the least susceptible, single-step mutant subpopulation within a large bacterial population (typically >10^9 CFU/mL). Dosing strategies that maintain drug concentrations above the MPC are hypothesized to restrict the selection of resistant mutants.

Time-Kill Kinetics

Time-kill assays evaluate the rate and extent of bacterial killing at different antibiotic concentrations over time. This compound exhibits concentration-dependent killing, meaning that higher concentrations lead to a more rapid and extensive reduction in bacterial viability.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro pharmacodynamic parameters of this compound against various pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli | 929 | 0.50 | 16.21 | 0.04 - 64 | |

| Escherichia coli | 67 | 0.25 | 0.25 | - | |

| Escherichia coli (O78/H12) | 1 | - | - | 0.015 | |

| Salmonella Enteritidis | 10 | 0.50 | - | 0.0625 - 1.00 | |

| Salmonella typhimurium | 27 | 0.25 | <0.25 | - | |

| Pasteurella multocida | 73 | - | 0.016 | - | |

| Pasteurella multocida | 1 | 0.05 | - | - | |

| Actinobacillus pleuropneumoniae | 67 | - | ≤0.016 | - | |

| Streptococcus suis | 33 | - | 0.25 | - |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

| Bacterial Species | Number of Isolates | MBC (µg/mL) | Reference |

| Escherichia coli (Anhui 112) | 1 | 0.5 | |

| Salmonella Enteritidis | 10 | 0.25 - 4.00 | |

| Pasteurella multocida | 1 | 0.06 |

Table 3: Mutant Prevention Concentration (MPC) of this compound against Pathogenic Bacteria

| Bacterial Species | Number of Isolates | MPC₅₀ (µg/mL) | MPC₉₀ (µg/mL) | MPC Range (µg/mL) | Reference |

| Escherichia coli (O78/H12) | 1 | - | - | 4 | |

| Escherichia coli (Anhui 112) | 1 | - | - | 7 | |

| Salmonella typhimurium | 27 | - | 4.00 | 0.50 - 4.00 | |

| Pasteurella multocida | 73 | - | 0.125 | - | |

| Pasteurella multocida | 1 | - | - | 1.50 | |

| Actinobacillus pleuropneumoniae | 67 | - | 0.5 | - | |

| Streptococcus suis | 16 | - | 1 | - |

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible pharmacodynamic data.

Determination of MIC and MBC

The broth microdilution method is a standard technique for determining MIC values.

Determination of Mutant Prevention Concentration (MPC)

The MPC is determined using a high-density bacterial inoculum on agar plates containing various concentrations of the antibiotic.

Time-Kill Curve Analysis

Time-kill assays are performed in a liquid medium to assess the bactericidal activity of an antibiotic over time.

Signaling Pathways and Logical Relationships

The relationship between MIC, MPC, and the selection of resistant mutants is a critical concept in antimicrobial pharmacodynamics. The "Mutant Selection Window" (MSW) hypothesis posits that the concentration range between the MIC and the MPC is where the selective amplification of resistant subpopulations is most likely to occur.

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its potent activity against a variety of significant veterinary pathogens. A thorough understanding and application of concepts such as MIC, MBC, MPC, and time-kill kinetics are indispensable for the rational use of this important antimicrobial agent. By employing standardized experimental protocols and carefully interpreting the resulting data, researchers and drug development professionals can contribute to the development of dosing strategies that maximize therapeutic success while minimizing the emergence of resistance. This technical guide serves as a foundational resource to support these critical endeavors.

References

The Ecological Imprint of Enrofloxacin: A Technical Guide to its Effects on Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin, a fluoroquinolone antibiotic developed exclusively for veterinary use, is a cornerstone in the treatment of bacterial infections in livestock and aquaculture.[1][2][3] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made it an effective therapeutic agent.[2][3] However, the extensive use of this compound has raised significant concerns regarding its environmental fate and its profound impact on the ecology of microbial communities. The discharge of this compound and its metabolites into ecosystems through animal waste can lead to significant alterations in the structure, diversity, and function of natural microbial populations, with potential consequences for ecosystem health and the spread of antibiotic resistance. This technical guide provides an in-depth analysis of the effects of this compound on microbial community ecology, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Principles of this compound's Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. The mechanism involves the formation of a stable complex between this compound, the enzyme, and the bacterial DNA. This complex traps the enzyme in the process of cleaving DNA, preventing the subsequent re-ligation step. This leads to double-stranded DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death. The concentration of this compound plays a critical role; low concentrations may only inhibit bacterial growth (bacteriostatic effect) by triggering the SOS DNA repair response, while higher concentrations lead to chromosome fragmentation and cell death (bactericidal effect).

Caption: Mechanism of action of this compound on bacterial cells.

Impact on Microbial Community Structure and Diversity

This compound significantly alters the composition and diversity of microbial communities in various environments. The extent of this impact is dependent on the concentration of the antibiotic, the duration of exposure, and the specific environmental matrix.

Aquatic Ecosystems

In aquatic environments, this compound has been shown to negatively affect the structure of microbial communities in both water and sediment. High concentrations of this compound can lead to a decrease in bacterial richness and diversity. However, with time, some recovery of the microbial community may be observed, though it often results in a new, altered community structure. Notably, exposure to this compound can increase the relative abundance of certain bacterial phyla, such as Actinomycetes, which may contain a higher proportion of resistant species. The impact of this compound tends to be greater in the water column compared to the sediment, as the antibiotic can persist for longer periods in the sediment and be slowly released back into the water.

Soil Ecosystems

Soil microbial communities are also susceptible to the effects of this compound. The introduction of this antibiotic into the soil can significantly alter the bacterial community and affect the ability of microorganisms to utilize carbon sources. Studies have shown that the presence of this compound in soil is associated with an increase in the number of antibiotic-resistant bacteria. The combined presence of this compound and heavy metals like copper can have even more pronounced and complex effects on soil microbial populations, including bacteria, fungi, and actinomycetes, as well as on crucial biogeochemical cycles like ammonia oxidation.

Animal Gut Microbiota

The gut microbiota of animals, particularly poultry, is profoundly affected by the administration of this compound. Oral treatment with this compound can lead to a significant reduction in the abundance of beneficial bacteria, such as those from the families Lactobacillaceae and members like Oscillospira. This disruption of the gut microbial community can persist even after the withdrawal of the antibiotic, leading to the formation of a new, and potentially less resilient, microbial community. The dominant phyla in the chicken gut, such as Firmicutes, Bacteroidetes, and Proteobacteria, can all be impacted by this compound treatment. These alterations in the gut microbiome can have downstream effects on the host's metabolism, immune system, and overall health.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on microbial communities as reported in various studies.

Table 1: Effect of this compound on Microbial Diversity in Aquatic Environments

| Environment | This compound Concentration | Duration | Effect on Diversity/Richness | Key Taxanomic Changes | Reference |

| Aquatic Microcosm (Water) | 5 mg/L and 50 mg/L | 7 days | Lowest diversity and richness observed | - | |

| Aquatic Microcosm (Water) | 5 mg/L and 50 mg/L | 30-60 days | Diversity and richness began to recover | - | |

| Aquatic Microcosm (Water & Sediment) | 50 mg/L | Not specified | Decreased diversity and richness | Increased relative abundance of Actinomycetes | |

| Aquatic Microcosm (Water) | < 0.5 mg/L | Not specified | No significant effect on diversity and abundance | - |

Table 2: Effect of this compound on Chicken Gut Microbiota

| Chicken Age/Treatment | This compound Concentration | Duration | Effect on Diversity | Changes in Bacterial Abundance | Reference |

| 30-day-old chicks | Not specified | 14 days | Significantly distinct microbial compositions | Decreased Firmicutes, Actinobacteria, Thermi, Verrucomicrobia, Lactobacillus, Lactococcus, S24-7, and Corynebacterium | |

| 1-day-old chicks | Low concentration | 7 days | Greatest effect on cecum microbial diversity | Reduced abundance of Lactobacillaceae and Oscillospira | |

| 1-day-old chicks | Not specified | Over time | Cecum microbial diversity was gradually restored | - | |

| Salmonella-infected chickens | 100 mg/kg b.w. | Treatment period | Reduced bacterial species richness and diversity | 23 genera significantly decreased, 25 genera significantly enriched |

Proliferation of Antibiotic Resistance

A major consequence of this compound's presence in the environment is the selection and proliferation of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs). This compound exposure can increase the abundance of fluoroquinolone resistance genes. The overuse of this compound in aquaculture is considered a significant contributor to the reservoir of ARGs in these environments. Furthermore, this compound can induce the horizontal gene transfer of ARGs, including those conferring resistance to multiple antibiotics, among bacteria in environments like crayfish guts and pond sediments. This can even lead to the emergence of novel resistant bacterial species. The co-occurrence of ARGs and metal resistance genes suggests that other environmental pressures, such as heavy metal contamination, can co-select for antibiotic resistance.

Experimental Protocols and Methodologies

The study of this compound's impact on microbial communities relies on a suite of molecular and analytical techniques.

Sample Collection and Processing

-

Aquatic Environments: Water and sediment samples are collected from the study sites.

-

Soil Environments: Soil cores are collected, and samples are homogenized.

-

Gut Microbiota: Fecal samples or cecal contents are collected from the host animals.

DNA Extraction and 16S rRNA Gene Sequencing

-

Total genomic DNA is extracted from the collected samples using commercially available kits.

-

The V3-V4 or other variable regions of the 16S rRNA gene are amplified using PCR with universal bacterial primers.

-

The amplified DNA is then sequenced using high-throughput sequencing platforms (e.g., Illumina MiSeq, PacBio SMRT).

-

The resulting sequences are processed through bioinformatics pipelines to identify bacterial taxa and assess community diversity and composition.

Metagenomic and Metabolomic Analyses

-

Metagenomics: Shotgun metagenomic sequencing of the total DNA from a sample allows for the analysis of the entire genetic content of the microbial community, including functional genes and ARGs.

-

Metabolomics: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the metabolic profiles of samples (e.g., cecal contents, fecal water). This provides insights into the functional changes in the microbial community.

Quantitative PCR (qPCR)

-

qPCR is used to quantify the abundance of specific genes, such as fluoroquinolone resistance genes, within a sample.

Caption: A generalized workflow for studying this compound's effects.

Perturbations in Microbial Metabolism

The disruption of the microbial community by this compound leads to significant alterations in the metabolic landscape of the host or environment. In chickens, this compound has been shown to significantly affect metabolic pathways such as linoleic acid metabolism and amino acid metabolism. Metabolomic analyses of fecal samples have revealed changes in the concentrations of various metabolites, including amino acids like leucine, phenylalanine, and proline, following this compound exposure. These metabolic shifts can impact host physiology, including nutrient absorption, immune function, and overall health. In marine medaka, this compound exposure was linked to disorders in the gut-liver axis, with significant changes in liver metabolites like phosphatidylcholine and cholic acid, highlighting the systemic effects of gut microbiota disruption.

Conclusion and Implications

This compound, while a valuable tool in veterinary medicine, exerts a significant and multifaceted impact on microbial community ecology. Its use leads to demonstrable shifts in the composition and diversity of microbial communities in aquatic, soil, and gut environments. A critical consequence of this is the promotion and dissemination of antibiotic resistance, posing a potential threat to both animal and human health. The disruption of the microbiota also leads to profound changes in the metabolic functions of these communities, which can have cascading effects on the health of the host or the ecosystem.

For researchers and scientists, a deeper understanding of these ecological effects is crucial for developing strategies to mitigate the negative impacts of this compound and other veterinary antibiotics. For drug development professionals, these findings underscore the importance of considering the ecological and evolutionary consequences of new antimicrobial agents. Future research should focus on developing alternative therapeutic strategies, such as probiotics or prebiotics, that can be used to ameliorate the disruptive effects of antibiotics on microbial communities. A more judicious and informed use of this compound is imperative to preserve its efficacy and minimize its ecological footprint.

References

The Antibacterial Landscape of Enrofloxacin and its Active Metabolite Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic exclusively used in veterinary medicine, exerts its bactericidal effects through its intrinsic activity and its partial metabolism to ciprofloxacin, a potent antimicrobial also used in human medicine.[1][2] This biotransformation results in a combined and often synergistic antibacterial effect against a wide array of pathogens.[3] Understanding the distinct and overlapping antibacterial spectra of both compounds is crucial for optimizing therapeutic strategies and mitigating the development of resistance. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and ciprofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Introduction

This compound is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[4] Its therapeutic efficacy is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5] A key feature of this compound's pharmacology is its in vivo conversion to ciprofloxacin, an active metabolite that also possesses a broad antibacterial spectrum. This metabolic relationship expands the overall antimicrobial coverage and enhances the bactericidal activity against various Gram-positive and Gram-negative bacteria. This guide aims to provide a comprehensive overview of the antibacterial activity of both this compound and ciprofloxacin, with a focus on quantitative data and the methodologies used to determine their efficacy.

Mechanism of Action

The primary mechanism of action for both this compound and ciprofloxacin involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, topoisomerase IV is the main target. By binding to these enzymes, the fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately inhibiting DNA replication and transcription, resulting in bacterial cell death.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound and ciprofloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and ciprofloxacin against a range of veterinary pathogens.

Table 1: In Vitro Activity of this compound and Ciprofloxacin against Gram-Negative Bacteria

| Bacterial Species | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference(s) |

| Escherichia coli | 0.03 - >64 | 0.009 - >64 | |

| Salmonella spp. | 0.03 | - | |

| Pasteurella multocida | ≤ 1.0 | ≤ 1.0 | |

| Actinobacillus pleuropneumoniae | ≤ 1.0 | ≤ 1.0 | |

| Haemophilus parasuis | ≤ 1.0 | ≤ 1.0 | |

| Pseudomonas aeruginosa | - | - | |

| Klebsiella spp. | 0.03 | - |

Table 2: In Vitro Activity of this compound and Ciprofloxacin against Gram-Positive Bacteria

| Bacterial Species | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | - | - | |

| Staphylococcus aureus | - | - | |

| Streptococcus suis | ≤ 1.0 | ≤ 1.0 | |

| Streptococcus equi | ≤ 1.0 | ≤ 1.0 | |

| Actinomyces pyogenes | ≤ 1.0 | ≤ 1.0 | |

| Erysipelothrix rhusiopathiae | ≤ 1.0 | ≤ 1.0 | |

| Rhodococcus equi | ≤ 1.0 | ≤ 1.0 |

Note: MIC values can vary depending on the strain and the testing methodology.

Studies have shown that ciprofloxacin can be more potent than this compound against certain bacterial species. The in vivo conversion of this compound to ciprofloxacin may, therefore, enhance the overall therapeutic efficacy. The activity of this compound and ciprofloxacin in combination has been shown to be additive against E. coli and staphylococcal clinical isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is performed using standardized methods to ensure reproducibility and comparability of results between laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial that prevents visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound or ciprofloxacin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilutions: Serial two-fold dilutions of the antimicrobial are prepared in the wells of a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: A suspension of the test organism is prepared in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination. In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.

Detailed Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of the antimicrobial is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar (MHA) and poured into sterile petri dishes. A control plate with no antimicrobial is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, typically aiming for a final concentration of 10^4 CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial that inhibits the visible growth of the bacteria on the agar.

Conclusion

This compound, in conjunction with its active metabolite ciprofloxacin, provides a broad spectrum of antibacterial activity against many clinically relevant veterinary pathogens. The quantitative data presented in this guide highlight their potency against a range of Gram-positive and Gram-negative bacteria. The standardized methodologies for antimicrobial susceptibility testing, such as broth microdilution and agar dilution, are essential for the accurate determination of their in vitro efficacy. A thorough understanding of their mechanism of action, antibacterial spectrum, and the methods used for their evaluation is critical for the judicious use of these important antimicrobial agents in veterinary medicine and for the development of new therapeutic strategies.

References

- 1. In vitro killing of Escherichia coli, Staphylococcus pseudintermedius and Pseudomonas aeruginosa by this compound in combination with its active metabolite ciprofloxacin using clinically relevant drug concentrations in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toxicity-induced-by-ciprofloxacin-and-enrofloxacin-oxidative-stress-and-metabolism - Ask this paper | Bohrium [bohrium.com]

- 3. In vitro antibacterial activity of this compound and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Enrofloxacin: A Technical Guide to its Genotoxicity and Mutagenicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, has been the subject of numerous studies to evaluate its potential for genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the key findings from various assays, including the Ames test, chromosomal aberration test, micronucleleus assay, and comet assay. Detailed experimental protocols for these core studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the methodologies and logical relationships between different genotoxicity endpoints. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals involved in the safety assessment of fluoroquinolone antibiotics.

Introduction

This compound is a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics.[1][2] It is extensively used in veterinary medicine to treat bacterial infections in a variety of animal species.[3][4][5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. While effective against a broad spectrum of bacteria, the potential for this compound to interact with eukaryotic DNA and induce genetic damage is a critical aspect of its safety profile. This guide delves into the genotoxicity and mutagenicity studies of this compound, presenting a consolidated view of the available scientific evidence.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic potential of this compound has been evaluated in a range of in vitro and in vivo assays. The following tables summarize the quantitative data from key studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

| Test System | Concentration/Dose | Metabolic Activation (S9) | Results | Reference |

| Salmonella typhimurium | Not Specified | With and without | Negative | |

| Escherichia coli | Not Specified | With and without | Negative |

Table 2: Chromosomal Aberration Test

| Test System | Concentration/Dose | Exposure Time | Results (% Aberrant Cells) | Reference |

| Human peripheral lymphocytes | 5 µg/mL | Not Specified | 8.3 ± 0.8 | |

| Human peripheral lymphocytes | 50 µg/mL | Not Specified | 9.6 ± 1.2 | |

| Human peripheral lymphocytes (Control) | 0 µg/mL | Not Specified | 3.6 ± 0.6 |

Table 3: Micronucleus Assay

| Test System | Concentration/Dose | Exposure Time | Results (Micronuclei Frequency) | Reference |

| Bovine peripheral lymphocytes | 50 µg/mL | 24 hours | Increased | |

| Bovine peripheral lymphocytes | 100 µg/mL | 24 hours | Increased | |

| Bovine peripheral lymphocytes | 150 µg/mL | 24 hours | Not significantly modified | |

| Bovine cumulus cells | 50-150 µg/mL | 24 hours | No increase | |

| Allium cepa roots | 1 and 10 mg L⁻¹ | Not Specified | Significant induction |

Table 4: Comet Assay (Single-Cell Gel Electrophoresis)

| Test System | Concentration/Dose | Exposure Time | Results (DNA Damage Index) | Reference |

| Bovine peripheral lymphocytes | 50 µg/mL | 24 hours | Increased | |

| Bovine peripheral lymphocytes | 100 µg/mL | 24 hours | Increased | |

| Bovine peripheral lymphocytes | 150 µg/mL | 24 hours | Increased | |

| Bovine cumulus cells | 50-150 µg/mL | 24 hours | No statistical differences |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).

Protocol:

-

Strain Selection: Tester strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA are commonly used.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

-

Exposure: The tester strains are exposed to various concentrations of this compound in the presence of a minimal amount of the required amino acid.

-

Plating: The treated bacterial cultures are plated on a minimal agar medium lacking the specific amino acid.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Protocol:

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin).

-

Treatment: The cell cultures are treated with at least three concentrations of this compound, along with positive and negative controls. The treatment is conducted with and without metabolic activation (S9).

-

Harvesting: After a suitable treatment period, a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Staining: The chromosomes are stained (e.g., with Giemsa).

-

Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated and statistically analyzed.

In Vitro Micronucleus Assay

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Protocol:

-

Cell Culture: Bovine peripheral lymphocytes are cultured and stimulated to divide.

-

Treatment: Cells are exposed to various concentrations of this compound.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, and slides are prepared and stained to visualize the cytoplasm and nuclei.

-

Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated binucleated cells is calculated and statistically compared to controls.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., bovine peripheral lymphocytes).

-

Embedding: The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA).

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Mechanistic Insights and Logical Relationships

The various genotoxicity assays provide information on different types of genetic damage. The logical relationship between these endpoints is crucial for a comprehensive risk assessment.

Discussion and Conclusion

The available data indicate that this compound does not induce gene mutations in bacterial reverse mutation assays. However, there is evidence of clastogenic and aneugenic potential in mammalian cells, as demonstrated by positive results in the in vitro chromosomal aberration and micronucleus tests. The comet assay further supports the finding that this compound can induce DNA strand breaks in certain cell types.

It is important to note that the genotoxic effects of this compound appear to be cell-type dependent, with bovine peripheral lymphocytes showing greater sensitivity than bovine cumulus cells in some studies. The concentrations at which genotoxicity is observed are also a critical consideration in risk assessment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 4. Cytotoxic and genotoxic effects induced by this compound-based antibiotic formulation Floxagen® in two experimental mode… [ouci.dntb.gov.ua]

- 5. This compound—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

Enrofloxacin's Journey Through the Body: A Technical Guide to Tissue Distribution and Accumulation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tissue distribution and accumulation of enrofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine. Understanding the pharmacokinetic profile of this compound is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal periods to safeguard food safety. This document provides a comprehensive overview of quantitative data from various animal models, details of experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this compound's disposition in the body.

Quantitative Tissue Distribution of this compound and Ciprofloxacin

The following tables summarize the quantitative data on this compound and its primary metabolite, ciprofloxacin, concentrations in various tissues across different animal models and administration routes. These values are crucial for assessing drug penetration into target tissues and determining potential residue levels.

Table 1: this compound and Ciprofloxacin Tissue Concentrations in Broiler Chickens

| Tissue | Administration Route & Dosage | Time Point | This compound Conc. (µg/g or µg/mL) | Ciprofloxacin Conc. (µg/g or µg/mL) | Reference |

| Liver | Oral, 10 mg/kg/day for 5 days | 3 days post-treatment | 42 µg/kg | - | [1] |

| Liver | Oral, 10 mg/kg/day for 5 days | 15 days post-treatment | 11 µg/kg | - | [1] |

| Kidney | Oral, 10 mg/kg once daily for 4 days | 12 days post-dosing | - | 0.020 - 0.075 µg/g | [2] |

| Liver | Oral, 10 mg/kg once daily for 4 days | 12 days post-dosing | 0.025 ± 0.003 µg/g | 0.020 - 0.075 µg/g | [2] |

| Muscle | Oral, 10 mg/kg once daily for 4 days | 12 days post-dosing | Not detected | 0.020 - 0.075 µg/g | [2] |

| Fat | Oral, 10 mg/kg once daily for 4 days | 12 days post-dosing | Not detected | - | |

| Feathers | Oral, 10 mg/kg/day for 5 days | 1 to 9 days post-treatment | 0.20 - 5.46 µg/g | 0.20 - 5.46 µg/g | |

| Liver | Oral, 5 mg/kg for 7 consecutive days | 6 hours after last dose | 1.24 mg/kg | - | |

| Kidney | Oral, 5 mg/kg for 7 consecutive days | 6 hours after last dose | 0.50 mg/kg | - | |

| Muscle | Oral, 5 mg/kg for 7 consecutive days | 6 hours after last dose | 0.25 - 0.30 mg/kg | - | |

| Fat | Oral, 5 mg/kg for 7 consecutive days | 6 hours after last dose | 0.13 - 0.15 mg/kg | - |

Table 2: this compound Tissue Concentrations in Swine (Pigs)

| Tissue | Administration Route & Dosage | Time Point | This compound Conc. (µg/kg) | Ciprofloxacin Conc. (µg/kg) | Total Residue (this compound + Ciprofloxacin) (µg/kg) | Reference |

| Liver | Oral, 5 mg/kg twice daily for 5 days | 1 day post-administration | - | - | 661.5 | |

| Kidney | Oral, 5 mg/kg twice daily for 5 days | 1 day post-administration | - | - | 638.0 | |

| Muscle | Oral, 5 mg/kg twice daily for 5 days | 1 day post-administration | - | - | 457.0 | |

| Fat | Oral, 5 mg/kg twice daily for 5 days | 1 day post-administration | - | - | 422.9 | |

| Liver | IM, 2.5 mg/kg/day for 3 days | 10 days post-treatment | 0.012 - 0.017 µg/g | Not detected | - | |

| Kidney | IM, 2.5 mg/kg/day for 3 days | 10 days post-treatment | 0.012 - 0.017 µg/g | Not detected | - |

Table 3: this compound Tissue Concentrations in Yellow River Carp (Cyprinus carpio haematoperus)

| Tissue | Administration Route & Dosage | Time to Peak Conc. (Tmax) (hours) | Peak Concentration (Cmax) (µg/g or µg/mL) | Elimination Half-life (T1/2λZ) (hours) | Reference |

| Gut | Oral, 10 mg/kg | 4 | 13.07 | 91.47 | |

| Bile | Oral, 10 mg/kg | 72 | 10.78 | 86.22 | |

| Liver | Oral, 10 mg/kg | 1 | 4.34 | 222.29 | |

| Kidney | Oral, 10 mg/kg | 8 | 2.85 | 157.22 | |

| Gill | Oral, 10 mg/kg | 1 | 2.09 | 291.13 | |

| Skin-Muscle | Oral, 10 mg/kg | 8 | 1.01 | 87.77 | |

| Plasma | Oral, 10 mg/kg | 8 | 0.79 | 129.44 |

Table 4: this compound Tissue Concentrations in Rats

| Tissue | Administration Route & Dosage | Elimination Half-life (t1/2β) (hours) - this compound Microspheres (ENR-MICs) | Elimination Half-life (t1/2β) (hours) - Conventional Injection | Reference |

| Lung | Intravenous, 7.5 mg/kg | 13.28 | 7.94 | |

| Liver | Intravenous, 7.5 mg/kg | 5.67 | 9.95 | |

| Kidney | Intravenous, 7.5 mg/kg | 4.81 | 27.42 | |

| Muscle | Intravenous, 7.5 mg/kg | 2.03 | 2.28 | |

| Plasma | Intravenous, 7.5 mg/kg | 0.99 | 1.60 |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine this compound and ciprofloxacin concentrations in animal tissues.

Animal Models and Drug Administration

-

Broiler Chickens: Healthy broiler chickens were used in several studies. This compound was administered orally, either as a single dose or in repeated doses mixed in drinking water. Dosages typically ranged from 5 to 10 mg/kg body weight.

-

Swine (Pigs): Healthy male pigs were utilized. Administration routes included oral, as enteric-coated granules, and intramuscular injection. Dosages varied from 2.5 mg/kg to 10 mg/kg.

-

Yellow River Carp: Yellow River carp were maintained in controlled water temperatures. This compound was administered as a single oral gavage at a dose of 10 mg/kg body weight.

-

Rats: Rats were used to evaluate the tissue distribution of different this compound formulations. A single intravenous injection of 7.5 mg/kg of this compound was administered.

-

Sheep: Isolated perfused sheep udders were used to study local distribution after intramammary and simulated systemic administration.

-

Calves: Calves received a subcutaneous administration of this compound at a dose of 12.5 mg/kg.

Sample Collection and Preparation

-

Tissue Collection: At predetermined time points after drug administration, animals were euthanized, and various tissues, including liver, kidney, muscle, fat, skin, and gut, were collected. Blood samples were also collected to determine plasma concentrations.

-

Sample Preparation: Tissue samples were typically homogenized. A liquid-liquid extraction or solid-phase extraction (SPE) was commonly used to isolate this compound and ciprofloxacin from the tissue matrix. The extraction process often involved solvents like acetonitrile, methanol, or dichloromethane, followed by centrifugation and filtration of the supernatant.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence or UV detector was the standard analytical instrument.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column was most frequently used.

-

Mobile Phase: The mobile phase typically consisted of a mixture of an acidic buffer (e.g., phosphoric acid or monobasic sodium phosphate) and an organic solvent like acetonitrile. The pH of the buffer is a critical parameter for achieving good separation.

-

Flow Rate: Flow rates were generally around 1.0 to 1.5 mL/min.

-

Detection: Fluorescence detection was commonly employed, with excitation and emission wavelengths set around 278 nm and 446-456 nm, respectively, for this compound. UV detection was also used, with the wavelength set at approximately 280 nm.

-

-

Quantification: The concentration of this compound and ciprofloxacin in the samples was determined by comparing the peak areas from the sample chromatograms to a standard curve prepared with known concentrations of the analytes.